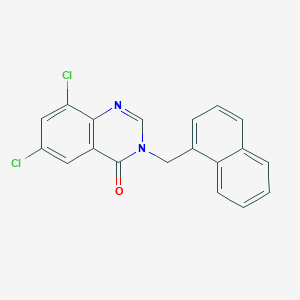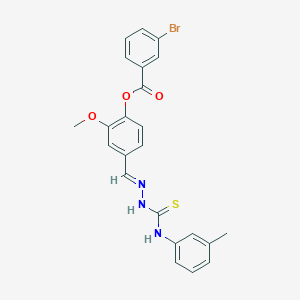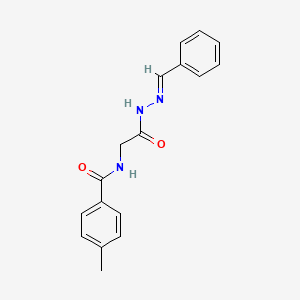
4-(5-((4-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BUTTPARK 64\41-84, also known by its IUPAC name 4- [5- [ (4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine, is a chemical compound with the molecular formula C15H13FN4S and a molecular weight of 300.35 g/mol. This compound is notable for its unique structure, which includes a triazole ring and a fluorobenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTTPARK 64\41-84 involves multiple steps, starting with the preparation of the triazole ring. The key intermediate, 4-methyl-1,2,4-triazole, is synthesized through a cyclization reaction involving hydrazine and acetic acid. This intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form the fluorobenzyl-substituted triazole.
Industrial Production Methods
Industrial production of BUTTPARK 64\41-84 typically involves large-scale batch reactions under controlled conditions. The reaction mixture is maintained at a specific temperature and pH to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
BUTTPARK 64\41-84 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted triazoles.
Scientific Research Applications
BUTTPARK 64\41-84 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of BUTTPARK 64\41-84 involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth in cancer cells. The pathways involved include the inhibition of key signaling molecules and the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4- [5- [ (4-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine
- 4- [5- [ (4-bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine
- 4- [5- [ (4-methylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine
Uniqueness
BUTTPARK 64\41-84 is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. This fluorine substitution enhances the compound’s stability and its ability to interact with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
674809-44-0 |
|---|---|
Molecular Formula |
C15H13FN4S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-[5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C15H13FN4S/c1-20-14(12-6-8-17-9-7-12)18-19-15(20)21-10-11-2-4-13(16)5-3-11/h2-9H,10H2,1H3 |
InChI Key |
FSPCGSDTRWJJOV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=CC=NC=C3 |
solubility |
>45.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5Z)-3-Dodecyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12021087.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12021093.png)
![N'-[(E)-2-furylmethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12021101.png)

![3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12021110.png)

![(5E)-2-phenyl-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12021119.png)
![N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12021120.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12021149.png)


